molecular formula C8H10ClF2N B2946888 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride CAS No. 2060063-36-5

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2946888
CAS No.: 2060063-36-5
M. Wt: 193.62
InChI Key: DSWMBCWTUQNIEM-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10F2N·HCl It is a derivative of phenethylamine, where the phenyl ring is substituted with fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Reduction: The 4-fluorobenzaldehyde is reduced to 4-fluorobenzyl alcohol using a reducing agent such as sodium borohydride.

    Fluorination: The 4-fluorobenzyl alcohol is then fluorinated to introduce the second fluorine atom at the 2-position, forming 2-fluoro-1-(4-fluorophenyl)ethanol.

    Amination: The 2-fluoro-1-(4-fluorophenyl)ethanol is converted to 2-fluoro-1-(4-fluorophenyl)ethan-1-amine through an amination reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
  • 1-(4-Fluorophenyl)-2-p-tolylethanone
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone

Uniqueness

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly affect its chemical reactivity and biological activity. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

2-fluoro-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWMBCWTUQNIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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